molecular formula C20H28ClN3O6 B1233484 イミダプリル塩酸塩 CAS No. 89396-94-1

イミダプリル塩酸塩

カタログ番号 B1233484
CAS番号: 89396-94-1
分子量: 441.9 g/mol
InChIキー: LSLQGMMMRMDXHN-GEUPQXMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Imidapril hydrochloride is synthesized to maximize its efficacy as an ACE inhibitor. The synthesis involves creating the most active enantiomer (SSS-form) due to its superior activity. The optical resolution of imidapril hydrochloride has been developed using high-performance liquid chromatography (HPLC) to separate and identify the most pharmacologically active isomer. Three different HPLC methods have been successfully applied for this purpose: reversed-phase HPLC for diastereomers, derivatization with a chiral reagent on a silica gel column, and direct separation of enantiomers using chiral stationary phases (CSPs) (Nishi et al., 1994).

Molecular Structure Analysis

The active form of imidapril, known as imidaprilat, competitively binds to and inhibits ACE, effectively blocking the conversion of angiotensin I to angiotensin II. This inhibition mechanism is crucial for its antihypertensive activity. The molecular structure of imidapril hydrochloride facilitates its conversion by hydrolysis in the liver into imidaprilat, which is responsible for the vasodilatory effects by preventing angiotensin II's potent vasoconstrictive actions and leading to vasodilation.

Chemical Reactions and Properties

Imidapril hydrochloride undergoes various chemical reactions, including alkaline degradation, which has been studied using a validated stability-indicating HPLC method. This study provides insights into the degradation kinetics of imidapril hydrochloride under alkaline conditions, revealing that the reactions follow a first-order reaction mechanism. The stability of imidapril hydrochloride, including in aqueous solutions and tablet form, has been extensively analyzed to ensure the effectiveness and safety of the drug (Abdulla et al., 2016).

Physical Properties Analysis

The physical properties of imidapril hydrochloride, such as its stability in solid state and under various environmental conditions, have been the subject of detailed research. Studies have shown that imidapril hydrochloride is more stable than other structurally related ACE inhibitors but should be protected from moisture and high temperatures to preserve its quality. The stability of imidapril hydrochloride is influenced by temperature and relative humidity, with findings indicating that it degrades according to an autocatalytic reaction model (Regulska et al., 2013).

科学的研究の応用

心臓病学

イミダプリル塩酸塩: は主に本態性高血圧の治療に使用されます 。これはACE阻害剤として作用し、血圧を下げ、脳卒中や心筋梗塞のリスクを軽減します。 その活性代謝物であるイミダプリラートは、末梢血管拡張と腎臓によるナトリウムと水の保持の減少につながります .

腎臓病学

腎臓病学では、イミダプリルは腎実質性高血圧および1型糖尿病に関連する糖尿病性腎症の治療に有益であることが示されています 糖尿病性腎症の管理において重要な、尿中アルブミン排泄量と尿中タンパク質の減少に役立ちます .

神経学

イミダプリル塩酸塩は、神経学において、特に、高齢者や嚥下困難に繋がる神経障害のある患者に有益な、低下した気道感覚と嚥下反射の回復に役立つ可能性があります .

内分泌学

内分泌学において、イミダプリルの役割は、1型糖尿病患者の腎保護作用まで広がり、レニン・アンジオテンシン・アルドステロン系に影響を与えることで、糖尿病合併症の管理を支援します .

消化器病学

消化器病学では、直接的な用途は限定的ですが、イミダプリル塩酸塩の血圧への影響は、消化管機能に間接的に影響を与える可能性があります。 より良い吸収のために、食事前に服用することをお勧めします .

呼吸器学

呼吸器学では直接使用されませんが、イミダプリルなどのACE阻害剤は、肺疾患の心臓血管成分に影響を与える可能性があり、肺動脈性高血圧などの病状に影響を与える可能性があります .

薬理学

イミダプリル塩酸塩の薬物動態はよく研究されており、腸からの吸収は約70%で、脂肪分の多い食事と一緒に服用すると減少します。 イミダプリルの生物学的半減期は2時間、活性代謝物であるイミダプリラートの半減期は24時間です .

腫瘍学

腫瘍学では、イミダプリルは、癌患者によく見られる状態である癌性悪液質における筋肉と脂肪の枯渇を軽減する可能性について調査されています 。それは異なるメカニズムを通じて悪液質を改善する可能性があり、癌治療における補助的な役割を提供します。

特性

IUPAC Name

(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLQGMMMRMDXHN-GEUPQXMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H](CN(C2=O)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046912
Record name Imidapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89396-94-1
Record name Imidapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89396-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidapril Hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089396941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIDAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NSF9GG1NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidapril hydrochloride
Reactant of Route 2
Imidapril hydrochloride
Reactant of Route 3
Imidapril hydrochloride
Reactant of Route 4
Reactant of Route 4
Imidapril hydrochloride
Reactant of Route 5
Imidapril hydrochloride
Reactant of Route 6
Imidapril hydrochloride

Q & A

Q1: What is the primary mechanism of action of imidapril hydrochloride?

A1: Imidapril hydrochloride is a prodrug that is rapidly metabolized in the liver to its active metabolite, imidaprilat. [] Imidaprilat acts as a long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [] This inhibition leads to vasodilation due to the blocking of the potent vasoconstrictive actions of angiotensin II. [] Imidaprilat also reduces aldosterone secretion from the adrenal cortex, which is stimulated by angiotensin II. [] This, in turn, leads to increased sodium excretion and subsequently increased water outflow. []

Q2: Does the inhibition of ACE by imidapril hydrochloride have any effect on bradykinin levels?

A2: Yes, 6366A, the active metabolite of imidapril hydrochloride, has been shown to augment bradykinin-induced relaxation in dog renal arteries precontracted with prostaglandin F2 alpha. [] This suggests that, in addition to inhibiting angiotensin II synthesis, 6366A also interferes with bradykinin degradation, contributing to its overall vasodilatory effect. []

Q3: What is the impact of imidapril hydrochloride on renal hemodynamics?

A3: Studies in anesthetized dogs have shown that imidapril hydrochloride, through its active metabolite 6366A, effectively lowers blood pressure and renal vascular resistance. [] This leads to increased renal blood flow and glomerular filtration rate. [] Additionally, imidapril promotes diuresis and increases the urinary excretion of sodium and chloride. []

Q4: What is the molecular formula and weight of imidapril hydrochloride?

A4: The molecular formula of imidapril hydrochloride is C20H27N3O6 • HCl, and its molecular weight is 441.9 g/mol. You can find more details about the synthesis of imidapril hydrochloride in this paper. []

Q5: How does relative humidity affect the stability of solid-state imidapril hydrochloride?

A5: Research indicates that increased relative humidity negatively impacts the stability of solid-state imidapril hydrochloride. [, , ] Specifically, humidity accelerates the degradation process, even though it doesn't alter the degradation mechanism, which follows an autocatalytic model. [, ]

Q6: Is there a specific lubricant recommended for use with imidapril hydrochloride in solid dosage forms due to compatibility issues?

A6: Yes, studies have shown incompatibility between imidapril hydrochloride and magnesium stearate, a common lubricant. [] Magnesium stearate was found to significantly decrease the stability of imidapril hydrochloride. [] Glyceryl behenate, on the other hand, showed no adverse interaction and is therefore recommended as a suitable lubricant for imidapril hydrochloride solid formulations. []

Q7: How is imidapril hydrochloride metabolized in the body?

A8: Following oral administration, imidapril hydrochloride undergoes rapid hydrolysis in the liver to its active metabolite, imidaprilat. [] This active metabolite is responsible for the therapeutic effects of the drug. [, ] Further metabolic pathways involve hydrolysis of the ester bond and cleavage of the amide bond, resulting in several metabolites (M2, M3, M4) that have been identified in various animal species. []

Q8: Are there species differences in the metabolism of imidapril?

A9: Yes, while the same metabolites of imidapril are found across different animal species, quantitative differences exist in the amount of each metabolite produced. [] For example, in rats, the ester bond of imidapril is rapidly hydrolyzed in the plasma, while this metabolic pathway is not observed in dogs, monkeys, or humans. [] These variations highlight the importance of considering species differences when interpreting preclinical data.

Q9: Does imidapril hydrochloride cross the placental barrier?

A10: Studies in pregnant rats revealed low placental transfer of imidapril hydrochloride regardless of the stage of pregnancy. [] The amount of radioactivity transferred per fetus was minimal, indicating limited penetration of the substance or its metabolites through the placental barrier. []

Q10: Does imidapril hydrochloride induce cough as a side effect, and if so, how does its incidence compare to other ACE inhibitors?

A12: While imidapril hydrochloride, like other ACE inhibitors, can potentially induce cough as a side effect, clinical studies suggest a significantly lower incidence compared to enalapril maleate. [] This difference in the occurrence of cough is particularly noteworthy as it impacts patient adherence to treatment. []

Q11: What analytical techniques are commonly employed for the determination of imidapril hydrochloride in pharmaceutical formulations?

A13: Two primary analytical techniques are frequently used for quantifying imidapril hydrochloride in pharmaceutical preparations: reverse-phase high-performance liquid chromatography (RP-HPLC) [, ] and UV derivative spectrophotometry. [] RP-HPLC offers high sensitivity, accuracy, precision, and selectivity, making it suitable for determining imidapril hydrochloride, its degradation product, and internal standards. [] UV derivative spectrophotometry is another valuable technique, demonstrating good linearity, precision, and accuracy within a specific concentration range. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。